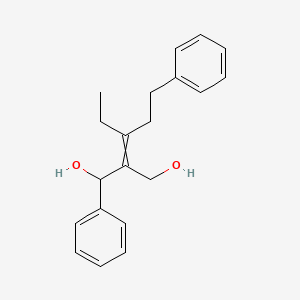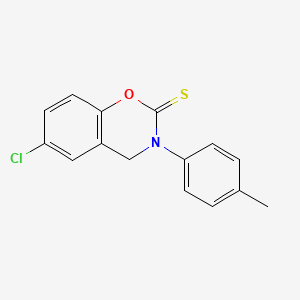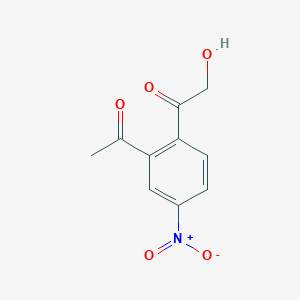
1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one is an organic compound that features both acetyl and nitro functional groups attached to a phenyl ring, along with a hydroxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one typically involves the nitration of 2-acetylphenol followed by subsequent reactions to introduce the hydroxyethanone group. One common method involves the following steps:
Nitration: 2-Acetylphenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-acetyl-4-nitrophenol.
Hydroxyethanone Introduction: The nitro compound is then reacted with ethylene glycol in the presence of a suitable catalyst to introduce the hydroxyethanone group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethanone group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: 1-(2-Acetyl-4-aminophenyl)-2-hydroxyethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyethanone group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-(2-Acetyl-4-hydroxyphenyl)ethanone: Similar structure but with a hydroxy group instead of a nitro group.
2-Acetyl-4-nitrophenylamine: Similar structure but with an amino group instead of a hydroxyethanone group.
Uniqueness
1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one is unique due to the presence of both nitro and hydroxyethanone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields of research.
Properties
CAS No. |
872611-39-7 |
|---|---|
Molecular Formula |
C10H9NO5 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
1-(2-acetyl-4-nitrophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C10H9NO5/c1-6(13)9-4-7(11(15)16)2-3-8(9)10(14)5-12/h2-4,12H,5H2,1H3 |
InChI Key |
ZPZYJLCJFQFZQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-](/img/structure/B12602901.png)


![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)
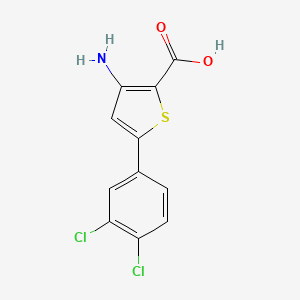
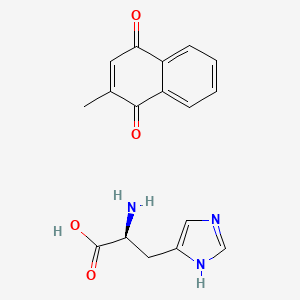
amino}methyl)phenol](/img/structure/B12602940.png)
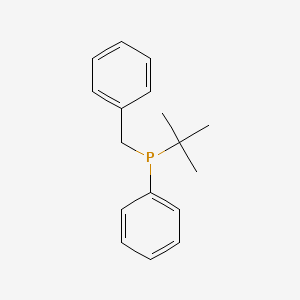
![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)
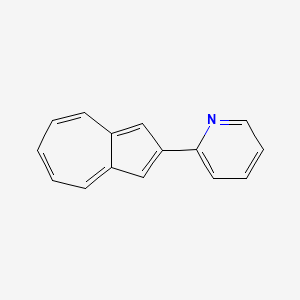
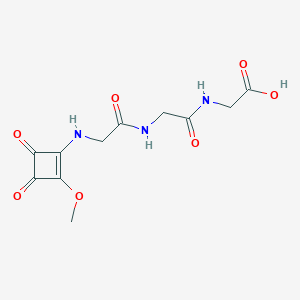
![3-{[3,5-Bis(trifluoromethyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B12602973.png)
